5-Methyloxazole-2-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

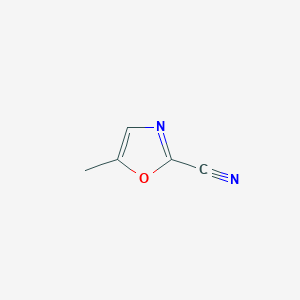

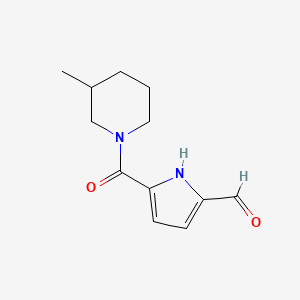

5-Methyloxazole-2-carbonitrile is a chemical compound with the molecular formula C5H4N2O and a molecular weight of 108.1 . It is also known by its IUPAC name, 5-methyl-1,3-oxazole-2-carbonitrile . This compound is a colorless liquid at room temperature .

Molecular Structure Analysis

The molecular structure of 5-Methyloxazole-2-carbonitrile consists of a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The InChI code for this compound is 1S/C5H4N2O/c1-4-3-7-5(2-6)8-4/h3H,1H3 .Chemical Reactions Analysis

While specific chemical reactions involving 5-Methyloxazole-2-carbonitrile are not available, it’s worth noting that oxazole derivatives can be synthesized from carboxylic acids . These reactions tend to be more useful for multiple-step syntheses to build large and complex molecules .Physical And Chemical Properties Analysis

5-Methyloxazole-2-carbonitrile is a colorless liquid at room temperature . It has a molecular weight of 108.1 . The compound’s density and boiling point are not specified in the available resources .科学的研究の応用

Synthesis and Manipulation for Diverse Structures

A significant application of 5-methyloxazole-2-carbonitrile derivatives is in the synthesis of structurally diverse compounds. For instance, the microwave-mediated and flow chemistries have been used to synthesize a library of 2-substituted-5-aminooxazole-4-carbonitrile compounds. One such compound, 5-(1H-pyrrol-1-yl)-4-(1H-tetrazol-5-yl)-2-(thien-2-yl)oxazole, demonstrates the versatility of this approach by featuring three distinct heterocycles attached to the central oxazole core (Spencer et al., 2012).

Anticancer Potential

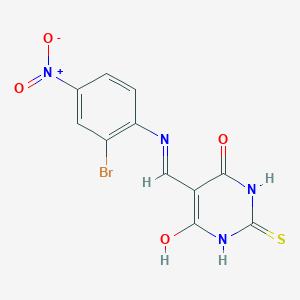

2-Substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles have been synthesized and evaluated for their anticancer activities. These compounds displayed growth inhibitory and cytostatic activities against cancer cell lines at submicromolar and micromolar concentrations, respectively. They exhibited high selectivity towards leukemia cell lines, with certain compounds showing considerable cytotoxic selectivity towards renal and breast cancer subpanels (Kachaeva et al., 2018).

Corrosion Inhibition

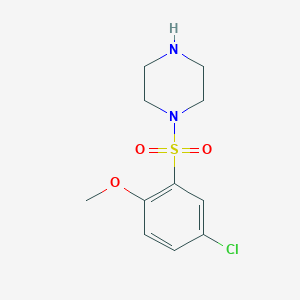

5-Methyloxazole-2-carbonitrile derivatives have been investigated as inhibitors for mild steel corrosion in acidic solutions. Their efficiency as corrosion inhibitors was highlighted by high inhibition efficiency values, and the adsorption of these inhibitors on mild steel surfaces followed Langmuir adsorption isotherm (Yadav et al., 2016).

Potential in HIV-1 Inhibition

Derivatives of 5-methyloxazole-2-carbonitrile, such as triazenopyrazoles, have been synthesized and tested for biological activity against HIV-1. Although only moderate activity was observed, this suggests a potential application in the development of treatments for HIV-1 (Larsen et al., 1999).

Role in Progesterone Receptor Modulation

Oxindole derivatives of 5-methyloxazole-2-carbonitrile, such as WAY-255348, have been explored for their potential as progesterone receptor modulators. These compounds could be useful in female healthcare, including contraception and treatment of certain breast cancers (Fensome et al., 2008).

Antioxidant Properties

Phenylselanyl-1H-1,2,3-triazole-4-carbonitriles, synthesized from 5-methyloxazole-2-carbonitrile derivatives, have shown significant in vitro antioxidant activity. This highlights their potential application in developing new antioxidant agents (Savegnago et al., 2016).

Safety and Hazards

The safety information for 5-Methyloxazole-2-carbonitrile indicates that it may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and storing the compound in a well-ventilated place .

将来の方向性

Oxazole derivatives, including 5-Methyloxazole-2-carbonitrile, have been gaining attention in recent times due to their increasing importance in the field of medicinal chemistry . They have been found to exhibit a wide spectrum of biological activities, making them valuable for medical applications . Future research may focus on synthesizing various oxazole derivatives and screening them for their various biological activities .

特性

IUPAC Name |

5-methyl-1,3-oxazole-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O/c1-4-3-7-5(2-6)8-4/h3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFYFJUOJQJZEFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(O1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyloxazole-2-carbonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-benzyl-9-methyl-2-(4-phenylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2856573.png)

![3-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]pyrazine-2-carbonitrile](/img/structure/B2856576.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2856578.png)

![N-[[1-[2-(4-chloro-3-methylphenoxy)ethyl]benzimidazol-2-yl]methyl]-N-methylacetamide](/img/structure/B2856581.png)

![N-(4-bromobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2856582.png)

![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2856584.png)

![2-(Phenylsulfanyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2856585.png)

![2-[(4-Allyl-2-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B2856588.png)